REACTION_CXSMILES
|
Br[C:2]1[CH:13]=[CH:12][C:5]([O:6][CH2:7][CH2:8][N:9]([CH3:11])[CH3:10])=[C:4]([CH:14]2[O:19]CCCO2)[CH:3]=1.[Li]CCCC.[B:25](OC(C)C)([O:30]C(C)C)[O:26]C(C)C.Cl.C([O-])([O-])=O.[Na+].[Na+]>C1COCC1>[CH3:10][N:9]([CH3:11])[CH2:8][CH2:7][O:6][C:5]1[CH:12]=[CH:13][C:2]([B:25]([OH:30])[OH:26])=[CH:3][C:4]=1[CH:14]=[O:19] |f:4.5.6|
|
Name
|
[2-(4-bromo-2-[1,3]dioxan-2-yl-phenoxy)-ethyl]-dimethyl-amine
|
Quantity
|
15 mmol
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(OCCN(C)C)C=C1)C1OCCCO1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
16.5 mmol
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
22.5 mmol
|
Type
|
reactant
|
Smiles
|
B(OC(C)C)(OC(C)C)OC(C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
was left for an additional, hour
|
Type
|
EXTRACTION
|
Details
|
was extracted with EtOAc
|
Type
|
WASH
|
Details
|
The organic phase was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
ADDITION
|
Details
|
Addition of EtOAc afforded beige crystals that
|
Type
|
FILTRATION
|
Details
|
was filtered of and
|
Type
|
CUSTOM
|
Details
|
was used without further purification
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
CN(CCOC1=C(C=C(C=C1)B(O)O)C=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |